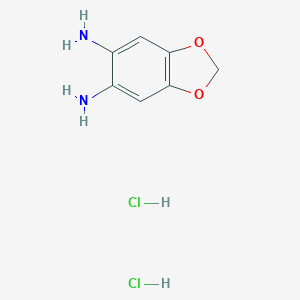

1,3-Benzodioxole-5,6-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Benzodioxole-5,6-diamine dihydrochloride is a biochemical reagent widely used in scientific research. It is known for its role as a fluorescent derivatization reagent, particularly in the detection of α-keto acids, neuraminic acids, and sialic acids through fluorometric high-performance liquid chromatography (HPLC) . The compound has a molecular formula of C₇H₁₀Cl₂N₂O₂ and a molecular weight of 225.07 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5,6-diamine dihydrochloride typically involves the reaction of 1,3-benzodioxole with suitable amine sources under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The process involves:

Starting Material: 1,3-Benzodioxole.

Amine Source: Suitable diamine such as 1,2-diamino-4,5-methylenedioxybenzene.

Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure the formation of the desired product.

Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reaction under optimized conditions.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

Packaging and Storage: The final product is packaged under controlled conditions and stored at room temperature to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Benzodioxole-5,6-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzodioxole derivatives .

Applications De Recherche Scientifique

Fluorescent Tagging Agent

1,3-Benzodioxole-5,6-diamine dihydrochloride is widely recognized for its use as a fluorescent tag in various analytical techniques. Its primary application lies in the derivatization of α-keto acids and sialic acids for detection via fluorescence High-Performance Liquid Chromatography (HPLC). This is particularly useful when analyzing compounds that exhibit weak or no fluorescence on their own. By attaching this fluorescent tag, researchers can enhance the detection sensitivity of these compounds during analysis .

Advantages of Fluorescent Detection

- Increased Sensitivity : Fluorescent detectors can identify lower concentrations of analytes compared to traditional UV detection methods.

- Broad Applicability : Useful in various fields such as pharmaceuticals, clinical diagnostics, and petroleum analysis where precise quantification is necessary .

Pharmaceutical Research

In pharmaceutical research, 1,3-benzodioxole derivatives have shown potential in drug development due to their ability to modify biological activity. The compound can serve as a precursor for synthesizing more complex molecules that may possess therapeutic properties.

Case Studies

- Synthesis of Bioactive Compounds : Research has demonstrated that derivatives of 1,3-benzodioxole can be synthesized to create compounds with significant biological activity. For instance, modifications to the benzodioxole structure have led to the development of new classes of anti-cancer agents .

- Drug Delivery Systems : The compound's fluorescent properties have been explored for use in drug delivery systems where tracking the distribution and release of drugs within biological systems is crucial .

Biochemical Applications

The compound's ability to form stable complexes with various biomolecules opens avenues for its application in biochemistry. It can be used to label proteins or nucleic acids for visualization and quantification purposes.

Potential Biochemical Uses

- Protein Labeling : Enhancing the visualization of proteins during electrophoresis.

- Nucleic Acid Detection : Facilitating the detection of specific DNA or RNA sequences through fluorescence .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescent Tagging | Derivatization for fluorescence HPLC detection | Increased sensitivity and broad applicability |

| Pharmaceutical Research | Synthesis of bioactive compounds and drug delivery systems | Potential therapeutic properties |

| Biochemical Applications | Protein labeling and nucleic acid detection | Improved visualization and quantification |

Mécanisme D'action

The mechanism of action of 1,3-Benzodioxole-5,6-diamine dihydrochloride involves its role as a fluorescent derivatization reagent. The compound reacts with target molecules such as α-keto acids, forming fluorescent derivatives that can be detected using fluorometric HPLC. This allows for the sensitive and specific detection of these target molecules in various samples .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Diamino-4,5-methylenedioxybenzene: A similar compound used for similar derivatization purposes.

4,5-Methylenedioxy-1,2-phenylenediamine: Another related compound with similar applications.

Uniqueness

1,3-Benzodioxole-5,6-diamine dihydrochloride is unique due to its high sensitivity and specificity as a fluorescent derivatization reagent. Its ability to form stable fluorescent derivatives makes it particularly valuable in analytical chemistry and diagnostic applications .

Activité Biologique

1,3-Benzodioxole-5,6-diamine dihydrochloride, also known as diaminobenzoxole or DAB, is a compound with significant biological activity and potential applications in various fields, particularly in analytical chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C7H10Cl2N2O2

- Molecular Weight : 188.61 g/mol

- Structure : The compound features a benzodioxole structure with two amine groups that enhance its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. Its amine groups suggest potential interactions through hydrogen bonding or ionic interactions with enzymes and receptors. However, the specific mechanisms remain under investigation .

Applications in Research

This compound is primarily utilized as a fluorescent derivatization reagent in biochemical assays. It reacts with specific functional groups in biomolecules, facilitating their detection via techniques like fluorometric high-performance liquid chromatography (HPLC). This property is particularly valuable for the derivatization of carbohydrates and α-keto acids .

Table 1: Comparison of Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1,3-benzodioxole derivatives. In a comparative analysis against standard antibiotics (e.g., doxycycline and gentamicin), conjugated derivatives exhibited higher antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that the presence of the benzodioxole moiety enhances the overall antimicrobial properties of polyamines .

Antidiabetic Activity

In a study investigating the antidiabetic potential of benzodioxole derivatives, this compound demonstrated significant inhibition of α-amylase activity. The compound showed IC50 values indicating effective inhibition compared to control substances. In vivo experiments further revealed a reduction in blood glucose levels in diabetic mice models .

Anticancer Research

The anticancer properties of compounds containing the benzodioxole structure have been explored extensively. Studies indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Notably, compounds derived from 1,3-benzodioxole exhibited cytotoxic effects with IC50 values ranging from 26 to 65 µM across different cancer cell lines .

Safety and Toxicity

While this compound shows promising biological activities, safety data indicate potential irritant effects. It can cause serious eye irritation and may lead to respiratory issues upon exposure . Therefore, appropriate safety measures should be implemented during handling.

Propriétés

Numéro CAS |

81864-15-5 |

|---|---|

Formule moléculaire |

C7H9ClN2O2 |

Poids moléculaire |

188.61 g/mol |

Nom IUPAC |

1,3-benzodioxole-5,6-diamine;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,8-9H2;1H |

Clé InChI |

SPFNNQXWSZQUPH-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C(=C2)N)N.Cl.Cl |

SMILES canonique |

C1OC2=C(O1)C=C(C(=C2)N)N.Cl |

Pictogrammes |

Irritant |

Synonymes |

DMB Dihydrochloride; 1,3-Benzodioxole-5,6-diamine Dihydrochloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.